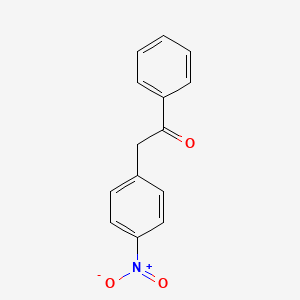

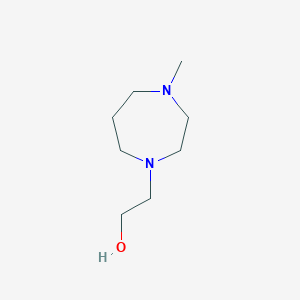

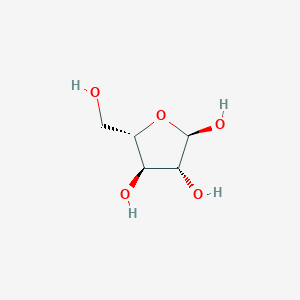

![molecular formula C11H7BrN2S B1614826 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole CAS No. 419557-26-9](/img/structure/B1614826.png)

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole

Vue d'ensemble

Description

“6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole” is a complex organic compound that contains a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves several steps. One common method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, which yields 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), which provides thiazoles under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole” is characterized by the presence of a thiazole ring, which is a 5-membered heterocyclic compound containing both sulfur and nitrogen . The thiazole ring is notable as a component of the vitamin thiamine (B1) .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For example, they can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles . They can also react with thionoesters in the presence of a rhodium (II) catalyst to provide 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles by elimination of the sulfonyl group .Applications De Recherche Scientifique

Organic Electronics

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole: has been noted for its potential in organic electronics due to its planar and rigid backbone, which is conducive to an extended π-conjugated structure . This structural feature imparts high oxidation stability and charge carrier mobility, making it suitable for optoelectronic devices like dye-sensitized solar cells and organic field-effect transistors .

Antimicrobial Agents

Compounds containing the thiazole moiety have shown significant antimicrobial activity. The presence of the imidazo[2,1-b]thiazole structure could potentially enhance this activity, making it a candidate for developing new antimicrobial agents . Molecular docking studies have indicated that such compounds could interact effectively with the catalytic domain of enzymes like S. aureus topoisomerase IV, which is crucial in the development of antibacterial drugs .

Antioxidant Applications

The antioxidant properties of thiazole derivatives have been demonstrated in studies using assays like the DPPH free radical-scavenging assay . The rigid and planar structure of 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole could be explored for its efficacy as an antioxidant, which is valuable in preventing oxidative stress-related diseases.

Nonlinear Optical Materials

The synthesis of thiazolo[4,5-d]thiazoles, which are structurally related to 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole, has been carried out for applications in nonlinear optical materials . These materials are crucial for the development of optical switches and modulators in telecommunications.

Antiviral Research

Thiazole derivatives have been studied for their antiviral properties, particularly in the context of COVID-19 . The compound’s ability to bind with the COVID-19 main protease suggests its potential as a scaffold for designing antiviral drugs.

Synthesis of Heterocyclic Compounds

The methodologies adopted for the synthesis of thiazolothiazoles, which include the imidazo[2,1-b]thiazole ring, are of significant interest in the field of synthetic chemistry . The bromo-phenyl group in 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole offers a reactive site for further functionalization, making it a versatile building block for the synthesis of complex heterocyclic compounds.

Mécanisme D'action

Target of Action

It is known that thiazole derivatives, which include this compound, have a wide range of biological activities such as antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Thiazole derivatives are known to exhibit their biological activities through various mechanisms, depending on the specific derivative and the biological context . For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of certain bacterial lipids .

Biochemical Pathways

Thiazole derivatives are known to interact with a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These activities suggest that the compound may have various effects at the molecular and cellular levels.

Orientations Futures

While the specific future directions for “6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole” are not mentioned in the search results, thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities . Ongoing research is likely to focus on the synthesis of new thiazole derivatives and the exploration of their potential therapeutic applications.

Propriétés

IUPAC Name |

6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOQEMTVRAXLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN3C=CSC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357793 | |

| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |

CAS RN |

419557-26-9 | |

| Record name | 6-(3-Bromo-phenyl)-imidazo[2,1-b]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

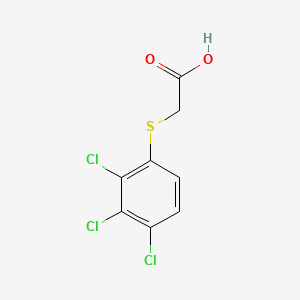

![Benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B1614764.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B1614766.png)